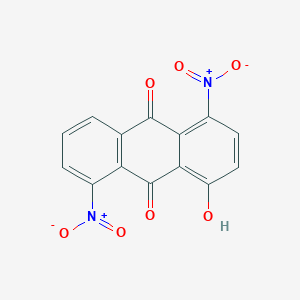![molecular formula C14H8Cl3NO4S B14493980 {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride CAS No. 65118-16-3](/img/structure/B14493980.png)
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride typically involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then reacted with phosphorous pentachloride to form 2,4-dichlorophenoxy acetyl chloride . This intermediate is further reacted with 5-(2,4-dichlorophenoxy)-2-nitrophenyl sulfanyl to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amine, and the sulfanyl group can be oxidized to a sulfone.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include phosphorous pentachloride for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an antiproliferative agent against certain cancer cell lines.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to cancer progression . The compound binds to the kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and migration.
Comparison with Similar Compounds
Similar compounds to {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxyacetamide chalcones: Compounds with similar biological activities as kinase inhibitors.
2,4-Dichlorophenoxy ethers: Compounds with similar chemical properties and applications in agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity that are not present in the similar compounds listed above.
Properties
CAS No. |
65118-16-3 |
|---|---|
Molecular Formula |
C14H8Cl3NO4S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO4S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(18(20)21)13(6-9)23-7-14(17)19/h1-6H,7H2 |
InChI Key |
WBUGZGZVYMRKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


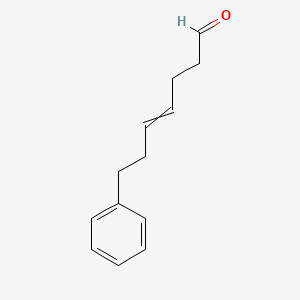
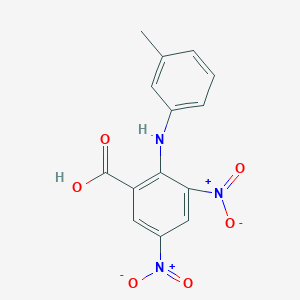

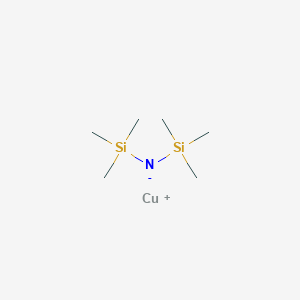

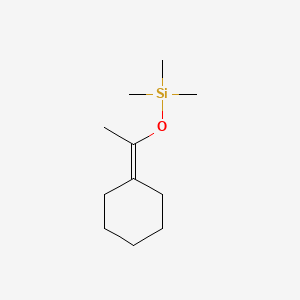
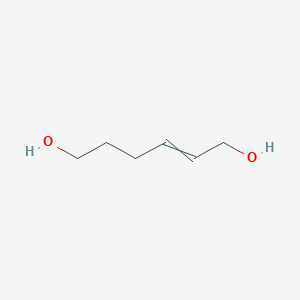
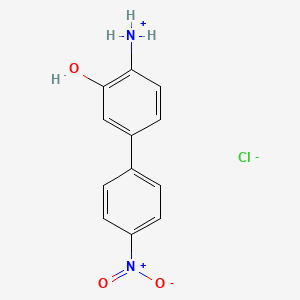

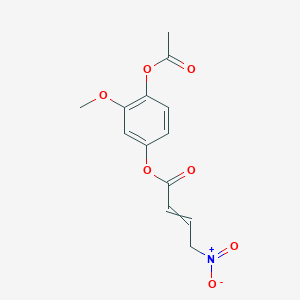
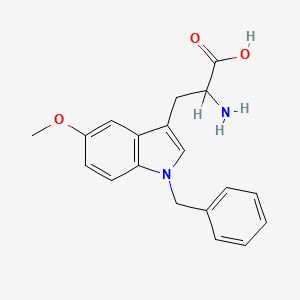
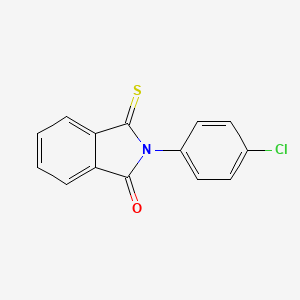
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
